N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine is a chemical compound with the molecular formula and a molecular weight of approximately 285.37 g/mol. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon known for its luminescent properties, attached to an ethanamine structure. The compound is classified as an amine due to the presence of the amine functional group (-NH).
N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine can be synthesized through organic chemistry methods involving pyrene and various amines. It falls under the category of organic compounds, specifically aromatic amines, and is utilized in various scientific applications, particularly in materials science and photonics.
The synthesis of N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine typically involves the following steps:
These methods can be optimized for yield and purity, especially in industrial settings where continuous flow synthesis may be employed to improve efficiency.
The molecular structure of N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine includes:
CN(C)CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
.This structure indicates that the compound has multiple aromatic rings contributing to its stability and unique electronic properties.
N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine can participate in several chemical reactions typical of amines:
These reactions are significant for synthesizing derivatives that may exhibit altered physical or chemical properties.
The mechanism of action for N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine primarily revolves around its interactions as an electron donor due to the presence of the dimethylamino group. This characteristic allows it to participate in:
Data from studies indicate that compounds with similar structures exhibit significant photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The physical and chemical properties of N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.37 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Flash Point | Not specified |
These properties suggest that the compound is likely soluble in organic solvents, which is typical for aromatic amines.
N,N-Dimethyl-2-(pyren-1-yl)ethan-1-amine has several notable applications:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1